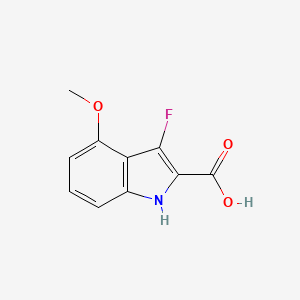![molecular formula C17H18BrNO4S B13921876 2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 849532-21-4](/img/structure/B13921876.png)
2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Friedel-Crafts acylation to introduce the acyl group, followed by reduction and subsequent bromination . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromophenyl and sulfonyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. detailed studies on its exact mechanism of action are still ongoing.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound shares the bromophenyl and sulfonyl groups but has a different core structure.
2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one: Another compound with similar functional groups but a distinct core.
Uniqueness
2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts specific chemical and biological properties.
Propriétés
Numéro CAS |
849532-21-4 |
|---|---|
Formule moléculaire |
C17H18BrNO4S |
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
2-(4-bromophenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H18BrNO4S/c1-22-16-9-12-7-8-19(11-13(12)10-17(16)23-2)24(20,21)15-5-3-14(18)4-6-15/h3-6,9-10H,7-8,11H2,1-2H3 |
Clé InChI |
BSRDBOLHXNMOKP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)C3=CC=C(C=C3)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


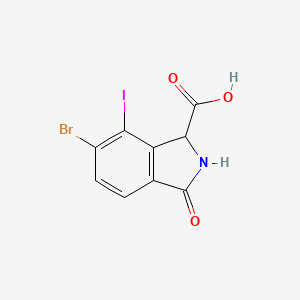
![2'-Amino-7',7'-dimethyl-spiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one](/img/structure/B13921801.png)
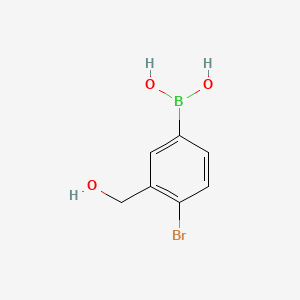
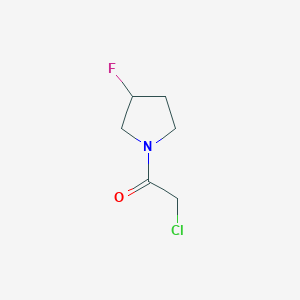
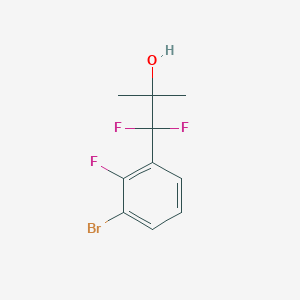
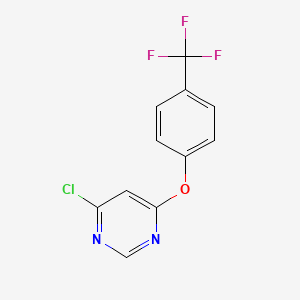
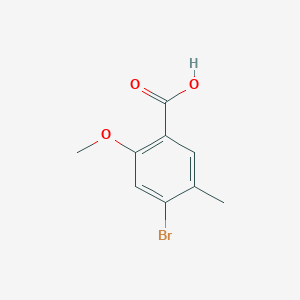
![Methyl 4'-(acetylamino)[1,1'-biphenyl]-4-carboxylate](/img/structure/B13921838.png)
![5-Amino-1,7-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-6H-pyrrolo[2,3-b]pyridin-6-one](/img/structure/B13921848.png)
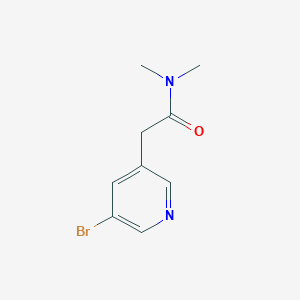
![2-[[2-[(2-hydroxyacetyl)amino]-4-phenylbutanoyl]amino]-4-methyl-N-[1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide](/img/structure/B13921858.png)
![5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13921862.png)
